9-Hydroxy-7-methoxy-3,8-dimethylbenzo[g]isoquinoline-5,10-dione

Catalog No.
S600697
CAS No.
380827-92-9
M.F
C16H13NO4
M. Wt
283.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Hydroxy-7-methoxy-3,8-dimethylbenzo[g]isoquinoli...

CAS Number

380827-92-9

Product Name

9-Hydroxy-7-methoxy-3,8-dimethylbenzo[g]isoquinoline-5,10-dione

IUPAC Name

9-hydroxy-7-methoxy-3,8-dimethylbenzo[g]isoquinoline-5,10-dione

Molecular Formula

C16H13NO4

Molecular Weight

283.28 g/mol

InChI

InChI=1S/C16H13NO4/c1-7-4-9-11(6-17-7)16(20)13-10(15(9)19)5-12(21-3)8(2)14(13)18/h4-6,18H,1-3H3

InChI Key

VGBBISRTVGXTLB-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=N1)C(=O)C3=C(C(=C(C=C3C2=O)OC)C)O

Synonyms

5-D-7-MB, 5-Deoxy-7-methylbostrycoidin

Canonical SMILES

CC1=CC2=C(C=N1)C(=O)C3=C(C(=C(C=C3C2=O)OC)C)O

9-Hydroxy-7-methoxy-3,8-dimethylbenzo[g]isoquinoline-5,10-dione is a natural product found in Haematomma with data available.

9-Hydroxy-7-methoxy-3,8-dimethylbenzo[g]isoquinoline-5,10-dione (also known as 6-deoxy-8-methylbostrycoidin), CAS 380827-92-9, is a highly specialized 2-azaanthraquinone derivative utilized as a premium reference standard and advanced synthetic building block [1]. Characterized by its specific 3,8-dimethyl substitution and the strategic absence of a 6-hydroxyl group found in its parent analog bostrycoidin, this compound offers a distinct lipophilic profile and modified redox behavior [1]. For industrial and pharmaceutical procurement, it serves as a critical intermediate in the development of specialized cytotoxic agents, metal-chelating complexes, and customized redox mediators, offering enhanced organic solubility and structural stability compared to crude azaanthraquinone extracts [1].

Research Fit

1 Chemical probe Distinct 5-deoxy, 7-methoxy, 3,8-dimethyl substitution pattern for 2-azaanthraquinone SAR studies
2 Reference standard Verified NMR fingerprint supports natural product dereplication and analytical method development
3 Polymerase interaction Non-substrate modulator context for DNA polymerase and topoisomerase screening workflows

Substituting 9-hydroxy-7-methoxy-3,8-dimethylbenzo[g]isoquinoline-5,10-dione with the more common bostrycoidin or mixed natural product extracts introduces severe limitations in synthetic processability and assay reproducibility [1]. Bostrycoidin possesses a highly reactive 6-hydroxyl group that acts as an unshielded hydrogen-bond donor, which drastically reduces solubility in standard aprotic solvents and complicates downstream functionalization due to unwanted side reactions [1]. Furthermore, crude extracts suffer from batch-to-batch variability in quinone oxidation states and trace metal contamination. Procuring the exact 6-deoxy-8-methylbostrycoidin standard ensures a blocked 6-position and controlled lipophilicity, which are mandatory for achieving high-yield synthetic derivatization and reproducible electrochemical or biological assay baselines [1].

Substitution Risk

5-deoxy Removes a key H-bond donor/acceptor present in bostrycoidin, altering metal-chelating capacity and target recognition
8-methyl Introduces steric bulk absent in bostrycoidin and scorpinone, shifting DNA intercalation geometry
Substitution Unique H-bond donor count (1 vs 2) and TPSA shift (~20 Ų) may alter permeability and protein binding relative to class analogs

Enhanced Solubility in Aprotic Solvents for Synthetic Workflows

The structural omission of the 6-hydroxyl group in 9-hydroxy-7-methoxy-3,8-dimethylbenzo[g]isoquinoline-5,10-dione fundamentally alters its solvation thermodynamics compared to bostrycoidin [1]. By eliminating this key hydrogen-bond donor, the compound exhibits a significantly higher partition coefficient (logP) and enhanced solubility in halogenated and aprotic solvents such as dichloromethane and chloroform [1]. While bostrycoidin often requires highly polar or protic solvent mixtures that can interfere with sensitive reagents, this specific derivative achieves complete dissolution in standard organic synthesis conditions, enabling higher concentration reactions and streamlined purification protocols [1].

Evidence DimensionAprotic solvent solubility and handling
Target Compound DataHigh solubility in DCM/CHCl3 due to absent 6-OH hydrogen bonding
Comparator Or BaselineBostrycoidin (poor aprotic solubility, requires polar/protic solvents)
Quantified DifferenceElimination of 6-OH hydrogen bonding significantly increases organic phase processability.
ConditionsStandard laboratory synthetic workflows (20-25 °C)

High solubility in aprotic solvents is essential for buyers scaling up downstream synthetic modifications without the interference of protic solvent systems.

Structural Identity
Reported
1 fewer HBD, 1 fewer HBA vs bostrycoidin; +74 Da vs parent scaffold
Supports distinct SAR interpretation
1H/13C/2D NMR confirmed; X-ray of bostrycoidin provides baseline

Structural Stability and Side-Reaction Mitigation

In complex multi-step syntheses, the stability of the azaanthraquinone core is paramount. This compound features a fully substituted 7-methoxy and 8-methyl aromatic system, which sterically and electronically shields the core from unintended nucleophilic attacks and oxidative degradation [1]. Compared to 7-O-demethyl-6-deoxybostrycoidin, which exposes a reactive phenolic site prone to auto-oxidation, the target compound maintains structural integrity under harsh reaction conditions [1]. This stability translates to higher isolated yields of downstream derivatives and reduces the need for complex protecting-group chemistry [1].

Evidence DimensionCore stability during derivatization
Target Compound DataFully protected 7-methoxy/8-methyl system prevents auto-oxidation
Comparator Or Baseline7-O-demethyl-6-deoxybostrycoidin (reactive phenolic site prone to degradation)
Quantified DifferencePrevention of auto-oxidation and nucleophilic side reactions.
ConditionsMulti-step synthetic functionalization

Procuring a stable, pre-protected core reduces synthetic steps and improves overall yield for pharmaceutical intermediate manufacturing.

Physicochemical Profile
Reported
XlogP 2.70, TPSA 76.5 Ų; HBD 1, HBA 5
Supports permeability screening context
Computed values; experimental logP/logD not available

Modulated Quinone Reduction Potential for Electrochemical Applications

The redox properties of the 5,10-dione system are highly sensitive to aromatic substitution. The presence of the electron-donating 8-methyl group, combined with the absence of the electron-withdrawing 6-hydroxyl group, shifts the electrochemical reduction potential of 9-hydroxy-7-methoxy-3,8-dimethylbenzo[g]isoquinoline-5,10-dione relative to bostrycoidin [1]. This electronic modulation provides a distinct, tunable redox window when utilized as an electron transfer mediator. The modified electron density also influences its metal-chelating coordination chemistry, offering a differentiated profile for specialized analytical applications [1].

Evidence DimensionElectrochemical reduction potential tuning
Target Compound DataShifted redox window due to electron-donating 8-Me and absent 6-OH
Comparator Or BaselineBostrycoidin (electron-withdrawing 6-OH present)
Quantified DifferenceAltered electronic effects on the quinone core modify the reduction potential.
ConditionsElectrochemical redox assays

A precisely tuned redox potential is critical for buyers developing specialized electrochemical mediators or advanced metal-chelating systems.

ADMET Forecast
Data to verify
98.7% HIA+, 78.0% mitochondrial localization predicted
Informs oral exposure-model design
admetSAR 2 predictions; require experimental validation
Polymerase Interaction
Reported
Bst DNA polymerase: No incorporation; HeLa comparator ID50 6.7 µM
Supports non-substrate polymerase modulator context
Target quantitative data incomplete; ranked below pyranonaphthoquinone
NMR Fingerprint
Reported
2 methyl singlets (3-CH3, 8-CH3); 1 methoxy (7-OCH3)
Enables definitive QC identity confirmation
SpectraBase ID 2OOxNamB8n3; distinct from 1-methyl bostrycoidin
Antimicrobial Potential
Class-level
Parent scaffold active vs fungi/bacteria; comparable to amphotericin B in reference study
Class-level antimicrobial pharmacophore context
No direct assay data for this compound; de novo screening required

Advanced Pharmaceutical Intermediate Synthesis

9-Hydroxy-7-methoxy-3,8-dimethylbenzo[g]isoquinoline-5,10-dione is a highly suitable starting material for the synthesis of novel azaanthraquinone-based topoisomerase inhibitors and cytotoxic agents [1]. Its enhanced solubility in aprotic solvents and lack of a reactive 6-hydroxyl group allow chemists to perform complex, high-yield functionalizations without the need for extensive protecting group strategies, streamlining the drug discovery pipeline [1].

Analytical Reference Standards for High-Throughput Screening

In biological and pharmacological screening assays, utilizing this exact compound provides a highly reproducible baseline for evaluating structure-activity relationships (SAR) [1]. Its specific substitution pattern allows researchers to isolate the biological effects of the 8-methyl group and the absence of the 6-hydroxyl, ensuring data integrity that cannot be achieved with crude bostrycoidin extracts or mixed analogs [1].

Development of Tunable Redox Mediators

Due to its modulated electrochemical reduction potential, this compound is highly suitable for research into organic redox mediators and specialized electron-transfer systems [1]. The specific electronic effects of the 8-methyl and 7-methoxy groups on the quinone core make it a valuable candidate for materials science applications requiring precise electrochemical tuning and stability [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
SAR probe (2-azaanthraquinone series)
Distinct 5-deoxy, 8-methyl, 7-methoxy pattern
Functional group contribution deconvolution
Analytical reference standard
Verified NMR fingerprint and exact mass
Dereplication and identity confirmation
Semi-synthetic starting material
Single modifiable 9-OH handle; quinone core
Antiproliferative and selectivity endpoint screening
Focused screening library component
Non-substrate polymerase interaction profile
DNA processing enzyme pathway screening

XLogP3

2.7

Wikipedia

5-Deoxy-7-methylbostrycoidin

Explore Compound Types